molecular formula C18H18FNO5S B2660267 methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate CAS No. 1327185-23-8

methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate

Cat. No.: B2660267
CAS No.: 1327185-23-8
M. Wt: 379.4
InChI Key: GHXJLGKFVSGVJJ-SFQUDFHCSA-N
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Description

Methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate is an α,β-unsaturated ester featuring a sulfonyl group at the β-position and a 4-ethoxyphenylamino substituent at the α-position. Its molecular formula is C₁₈H₁₇FNO₆S, with a molecular weight of 394.39 g/mol. The compound’s structure combines electron-withdrawing (sulfonyl, fluorine) and electron-donating (ethoxy, amino) groups, creating a polarized double bond that may enhance reactivity in Michael additions or cyclization reactions. While direct synthesis data for this compound are unavailable in the provided evidence, its structural analogs (e.g., ethyl derivatives) are synthesized via nucleophilic substitution or condensation reactions, as seen in related acrylate systems .

Properties

IUPAC Name

methyl (E)-3-(4-ethoxyanilino)-2-(4-fluorophenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO5S/c1-3-25-15-8-6-14(7-9-15)20-12-17(18(21)24-2)26(22,23)16-10-4-13(19)5-11-16/h4-12,20H,3H2,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXJLGKFVSGVJJ-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C(\C(=O)OC)/S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate typically involves a multi-step process:

    • Step 1: Synthesis of 4-ethoxyphenylamine and 4-fluorophenylsulfonyl chloride as starting materials.

    • Step 2: Reaction between 4-ethoxyphenylamine and 4-fluorophenylsulfonyl chloride to form an intermediate sulfonamide.

    • Step 3: Alkylation of the sulfonamide with methyl acrylate under basic conditions to form the final product.

  • Industrial Production Methods: Industrial production methods may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and reduce costs. Continuous flow reactors and automation may also be employed to scale up the production.

Chemical Reactions Analysis

Scientific Research Applications

  • Chemistry: Used as a building block in the synthesis of more complex molecules, studying reaction mechanisms and catalysis.

  • Biology: Potential use in probing biological pathways, enzyme inhibition, or as a fluorescent probe.

  • Medicine: Investigation into its therapeutic potential, such as anti-cancer, anti-inflammatory, or antimicrobial activity.

  • Industry: Application in material science, such as the production of polymers or as an additive in specialty chemicals.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Key Functional Groups Ester Group Bioactivity/Applications Reference
Methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate C₁₈H₁₇FNO₆S 4-Fluorophenyl sulfonyl, 4-ethoxyphenylamino Methyl Potential enzyme inhibitor (inferred) Target
Ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate C₁₉H₁₉F₂NO₆S 2,4-Difluorophenyl sulfonyl, 3,4-dimethoxyphenylamino Ethyl Research intermediate (Parchem)
Methyl (2E)-2-cyano-3-(4-fluorophenyl)acrylate C₁₁H₈FNO₂ Cyano, 4-fluorophenyl Methyl Synthetic precursor for chromones
2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate C₁₇H₁₃FO₃ Acetylphenyl, 4-fluorophenyl Phenyl Intermediate for styrylchromones
4-{(E)-[(4-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl (2E)-3-phenylacrylate C₃₁H₂₄ClN₃O₆S 4-Chlorophenyl sulfonyl, hydrazono-methyl Phenyl Not reported

Key Insights

Sulfonyl Group Variations :

  • The 4-fluorophenyl sulfonyl group in the target compound offers moderate electron-withdrawing effects compared to the 2,4-difluorophenyl sulfonyl group in ’s analog, which may enhance electrophilicity and binding to biological targets .
  • Chlorophenyl sulfonyl analogs (e.g., ) exhibit stronger electron withdrawal but lower metabolic stability due to higher lipophilicity.

Ester Group Impact :

  • Methyl esters (target compound, ) generally exhibit higher volatility and faster hydrolysis rates than ethyl or phenyl esters, influencing pharmacokinetics and synthetic utility.

Biological Relevance: Cyano-substituted acrylates (e.g., ) are precursors for bioactive chromones, while sulfonyl-containing analogs (e.g., ) are explored as enzyme inhibitors or intermediates in drug discovery.

Physicochemical and Reactivity Trends

  • Polarity: The target compound’s polarity is intermediate between cyano-substituted acrylates (more polar) and phenyl esters (less polar) due to its sulfonyl and ethoxy groups .
  • Thermal Stability : Sulfonyl groups enhance thermal stability, as seen in analogs with melting points >150°C (e.g., compounds ).
  • Reactivity: The E-configuration and electron-deficient double bond favor nucleophilic attacks, similar to ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate’s use in cycloadditions .

Biological Activity

Methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties. Various studies and findings will be highlighted, along with relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H18FNO5S. The compound features an ethoxy group, an amino group, and a sulfonyl moiety, which contribute to its biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. One study found that certain derivatives exhibited significant inhibition against Gram-positive bacteria, including Staphylococcus aureus. The most active compounds showed minimum inhibitory concentrations (MIC) below 10 µg/mL against these strains .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Bacteria
16d<10Staphylococcus aureus
16e<10Staphylococcus aureus
17a<10Staphylococcus aureus

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated that some derivatives exhibited IC50 values below 10 µg/mL against HeLa and MCF-7 cell lines, indicating potent anticancer activity .

Table 2: Anticancer Activity of Related Compounds

CompoundIC50 (µg/mL)Cell Line
16d<10HeLa
17a<10HeLa
16c8.49MCF-7

Antioxidant Activity

In addition to antimicrobial and anticancer properties, the antioxidant activity of this compound has been assessed. The radical scavenging activity was measured using various assays, with some derivatives showing significant antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases .

Table 3: Antioxidant Activity of Related Compounds

CompoundIC50 (µg/mL)Assay Type
16d6.49DPPH Scavenging
17d7.87ABTS Scavenging

Case Study 1: Antimicrobial Efficacy

A study published in Molecules examined the efficacy of this compound derivatives against biofilm formation by clinical strains of Staphylococcus. The results indicated that certain compounds significantly inhibited biofilm formation at concentrations as low as 2 × MIC .

Case Study 2: Anticancer Potential

Research conducted on the anticancer properties of related compounds revealed a strong correlation between structural modifications and biological activity. For instance, the introduction of fluorine atoms in the aromatic ring enhanced cytotoxicity against various cancer cell lines, suggesting that further optimization could lead to more effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate, and how can reaction yields be maximized?

  • Methodology :

  • Step 1 : Begin with a base-catalyzed Michael addition between 4-ethoxyaniline and a sulfonyl acrylate intermediate. Use polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours to promote nucleophilic attack .
  • Step 2 : Introduce the 4-fluorophenylsulfonyl group via sulfonation. Avoid aliphatic amino esters (prone to side reactions) and focus on aromatic sulfonyl chlorides under inert conditions (N₂ atmosphere) .
  • Step 3 : Optimize esterification using methyl iodide in the presence of K₂CO₃. Monitor reaction progress via TLC or HPLC to achieve yields >80% .
    • Key Challenges : Competing sulfonation pathways may require precise stoichiometric control. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. How can the stereochemical configuration (E/Z isomerism) of this compound be confirmed?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze coupling constants (J) between vinyl protons. For the (2E)-isomer, expect J = 12–16 Hz due to trans-configuration .
  • X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement. For example, similar acrylates (e.g., ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate) exhibit planar geometries with dihedral angles <5° between aromatic rings .
  • IR Spectroscopy : Validate hydrogen bonding between the sulfonyl group and amino moiety, which stabilizes the E-isomer .

Q. What are the key physicochemical properties (e.g., solubility, stability) under experimental conditions?

  • Solubility :

  • Soluble in DMSO, DMF, and THF; poorly soluble in water. Use co-solvents (e.g., 10% DMSO in PBS) for biological assays .
    • Stability :
  • Store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonyl group. Avoid prolonged exposure to light, as acrylates may undergo [2+2] photodimerization .
    • Thermal Stability : DSC/TGA analysis of related compounds shows decomposition onset at ~200°C, suggesting compatibility with high-temperature reactions .

Advanced Research Questions

Q. What strategies can elucidate the compound’s mechanism of action in kinase or HDAC inhibition?

  • Methodology :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with Mnk1/2 or HDAC catalytic sites. Prioritize the sulfonyl group for binding to zinc ions in HDACs .
  • Enzyme Assays : Conduct in vitro inhibition assays (IC₅₀ determination) with recombinant kinases/HDACs. Compare results to structurally similar inhibitors (e.g., pyrido[3,2-d]pyrimidine derivatives, IC₅₀ = 0.5–10 μM) .
  • Cellular Validation : Test cytotoxicity in cancer cell lines (e.g., HCT-116) using MTT assays. Correlate potency with intracellular target engagement via Western blotting (e.g., reduced phospho-eIF4E for Mnk inhibition) .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC-MS to identify major impurities (e.g., sulfonic acid derivatives) .
  • Kinetic Analysis : Calculate degradation rate constants (k) at 25°C and 40°C. Use Arrhenius plots to predict shelf-life. For acrylates, typical t₉₀ (time to 10% degradation) at 25°C is >6 months .
    • Key Insight : The 4-fluorophenylsulfonyl group enhances stability against nucleophilic attack compared to aliphatic sulfonates .

Q. How can contradictory data on synthetic yields or bioactivity be resolved?

  • Case Study : Discrepancies in yields (e.g., 80.8% in vs. <50% in other studies):

  • Root Cause Analysis : Compare reaction conditions (e.g., solvent purity, catalyst loading). Trace water content in DMF can hydrolyze intermediates, reducing yields .
  • Bioactivity Variability : Differences in cell permeability (logP = 3.2–3.8) may explain inconsistent IC₅₀ values. Use prodrug strategies (e.g., ester hydrolysis) to enhance bioavailability .
    • Resolution : Standardize protocols (e.g., anhydrous solvents, inert atmosphere) and validate assays with positive controls (e.g., SAHA for HDAC inhibition) .

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